di-n-Nonyl sulfide
Overview
Description
Di-n-Nonyl sulfide is an organic compound with the chemical formula C₁₈H₃₈S . It is a colorless to pale yellow liquid that is part of the sulfide family. This compound is known for its unique chemical properties and is used in various industrial applications .
Mechanism of Action
Target of Action
Di-n-Nonyl sulfide is a chemical compound with the formula C18H38S The primary targets of this compound are not well-documented in the literature
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds, including this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-Nonyl sulfide can be synthesized through the reaction of nonyl mercaptan with nonyl halides under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfide bond.
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nonyl mercaptan. This process involves the use of metal catalysts, such as palladium or platinum, under high pressure and temperature to achieve high yields of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: This compound can be reduced back to nonyl mercaptan using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the sulfide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and catalytic amounts of sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nonyl sulfoxide and nonyl sulfone.
Reduction: Nonyl mercaptan.
Substitution: Various alkylated derivatives depending on the substituent used
Scientific Research Applications
Di-n-Nonyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: This compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as an additive in lubricants and as a stabilizer in various industrial processes .
Comparison with Similar Compounds
- Dimethyl sulfide
- Diethyl sulfide
- Di-n-Butyl sulfide
- Ethyl n-Octyl sulfide
- Methyl ethyl sulfide
- n-Dodecyl methyl sulfide
Comparison: Di-n-Nonyl sulfide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain sulfides. This results in higher boiling points and different solubility characteristics, making it suitable for specific industrial applications where other sulfides may not be as effective .
Properties
IUPAC Name |
1-nonylsulfanylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38S/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKSVAGOBVUFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335386 | |
Record name | di-n-Nonyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-98-6 | |
Record name | di-n-Nonyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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